![molecular formula C23H16F3NS B2502488 3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline CAS No. 339102-64-6](/img/structure/B2502488.png)
3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is a quinoline derivative that is of interest due to its potential applications in various fields, including medicinal chemistry. Quinoline derivatives are known for their diverse biological activities and are often explored for their anticancer properties, as well as their use in the synthesis of other complex molecules .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the electrochemical fluorination of quinolyl sulfides has been studied, which involves the use of supporting electrolytes and fluoride ion sources to yield alpha-fluorinated sulfides . Although the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized through three-component condensation reactions and by starting from quinoxalin-2(1H)-one derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted with various functional groups to yield compounds with different properties. The presence of a trifluoromethyl group is known to enhance certain chemical reactions, such as anodic alpha-fluorination . The molecular docking studies of similar compounds have shown that the quinoxaline ring is a suitable scaffold for carrying peptidomimetic side chains , which could be relevant for the binding affinity and biological activity of the compound.
Chemical Reactions Analysis
Quinoline derivatives can participate in a variety of chemical reactions. The electrochemical fluorination process is one such reaction where the quinoline sulfides are fluorinated to introduce fluorine atoms into the molecule . Other reactions include the Michael reaction for the synthesis of quinoxaline derivatives and the aza-Diels-Alder (Povarov) reaction for the synthesis of 4-functionalized quinolines . These reactions are crucial for the modification and functionalization of the quinoline core.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by the substituents attached to the quinoline core. For example, the introduction of electron-withdrawing groups such as trifluoromethyl can affect the reactivity and stability of the molecule . The solubility, melting point, and other physical properties would be determined by the specific substituents and their interactions. The anticancer activity of similar compounds has been tested, showing promising results against certain human cell lines , which suggests potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Didenko et al. (2015) reports the synthesis of a range of new 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives with phenyl and methylsulfanyl groups, highlighting the chemical versatility of these compounds (Didenko et al., 2015).
- Dawood and Fuchigami (1999) explored electrochemical fluorination of quinolyl sulfides, demonstrating the potential for generating alpha-fluorinated sulfides, which could include derivatives of the compound (Dawood & Fuchigami, 1999).
Biological and Pharmacological Potential
- Jampílek et al. (2004) synthesized derivatives of quinolines, including those with phenylsulfanyl groups, for their potential as antileukotrienic agents, underscoring the compound's relevance in pharmacological research (Jampílek et al., 2004).
- El Rayes et al. (2019) examined methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates for their anticancer activity, indicating the potential medical significance of quinoline derivatives (El Rayes et al., 2019).
Materials Science and Electronics
- Sych et al. (2019) studied quinoline derivatives for their exciplex emission properties in the context of white OLEDs, pointing to applications in electronic and photonic materials (Sych et al., 2019).
- Khalid et al. (2019) conducted a study on quinoline-based derivatives for their nonlinear optical (NLO) properties, suggesting potential use in technology-related applications (Khalid et al., 2019).
Mecanismo De Acción
Target of Action
Compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Without specific information, it’s hard to determine the exact mode of action. The trifluoromethyl group is known to participate in radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethylation process can affect various biochemical pathways depending on the nature of the carbon-centered radical intermediate .
Pharmacokinetics
The trifluoromethyl group can often enhance the metabolic stability and lipophilicity of a compound, which can affect its bioavailability .
Result of Action
The addition of a trifluoromethyl group can often enhance the biological activity of a compound .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often affect the action of a compound .
Propiedades
IUPAC Name |
3-(4-methylphenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3NS/c1-15-9-11-16(12-10-15)20-13-17-5-2-3-8-21(17)27-22(20)28-19-7-4-6-18(14-19)23(24,25)26/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUPDZODFCUBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[2-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2502409.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2502410.png)
![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2502411.png)
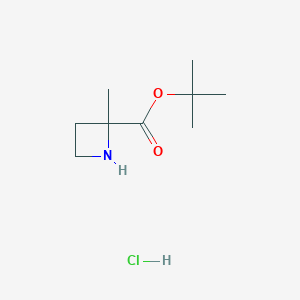
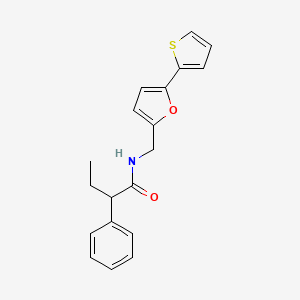
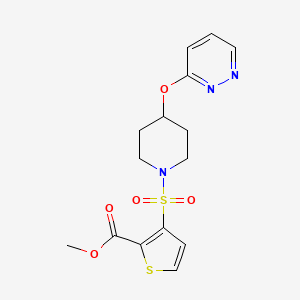
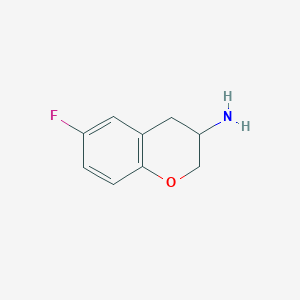

![6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B2502422.png)
![N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2502423.png)
![(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2502424.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2502426.png)
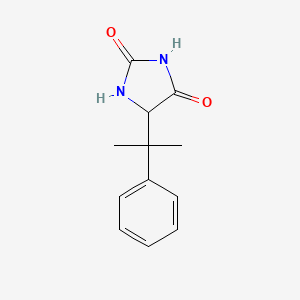
![(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2502428.png)